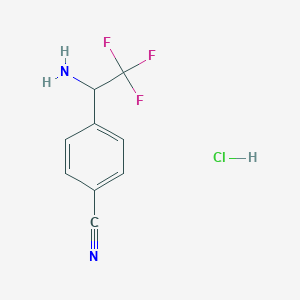

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Beschreibung

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride (CAS: 943731-61-1) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoroethylamine group. Its (S)-enantiomer is commercially available through suppliers like ECHEMI and Amadis Chemical, with industrial-grade purity (95–99%) and packaging options ranging from 1g to 25kg . The compound is utilized in pharmaceutical research, particularly as an intermediate in drug synthesis, with analytical services (NMR, HPLC, LC-MS) ensuring quality control . Key suppliers include Taizhou Huading Chemical (China) and SL Drugs & Pharmaceuticals (India) .

Eigenschaften

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7;/h1-4,8H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALTFQCHARPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted benzonitriles .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds containing trifluoroethyl groups exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzonitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into the efficacy of 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride have demonstrated its potential as an anticancer agent against various tumor cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship (SAR) studies suggest that modifications in the trifluoroethyl group can enhance its effectiveness against resistant strains.

Drug Development

4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is being explored as a potential lead compound in drug development, particularly for conditions such as prostate cancer and other androgen-dependent cancers. Its role as an intermediate in the synthesis of bicalutamide—a well-known antiandrogen drug—highlights its significance in pharmaceutical applications .

FDA-Approved Drugs

The incorporation of trifluoromethyl groups in drug design has gained momentum due to their influence on pharmacokinetics and pharmacodynamics. A review of FDA-approved drugs containing trifluoromethyl groups indicates that these modifications can enhance metabolic stability and bioavailability . This trend suggests that similar compounds like 4-(1-amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride could be pivotal in developing next-generation therapeutics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against multiple bacterial strains with low MIC values. |

| Study 3 | Drug Development | Highlighted its role as an intermediate for synthesizing bicalutamide with improved yields. |

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Functional Group Impact

a) 4-(2-Aminoethyl)benzenesulphonyl Fluoride Hydrochloride (CAS: 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Key Differences: Replaces the trifluoroethylamine and benzonitrile groups with a sulphonyl fluoride and aminoethyl chain. Hazards: Highly corrosive (skin category 1B) and releases hydrogen fluoride, requiring stringent safety protocols . Applications: Acts as a protease inhibitor in biochemical assays, contrasting with the target compound’s role as a pharmaceutical intermediate.

b) Rilpivirine Hydrochloride

- Structure: 4-((4-((4-((E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)-2-pyrimidinyl)amino)benzonitrile monohydrochloride

- Key Differences: Incorporates a pyrimidinylamino-cyanoethenyl group, enhancing its antiviral activity (HIV-1 non-nucleoside reverse transcriptase inhibitor) . Applications: Approved therapeutic agent vs. the target compound’s status as a research intermediate.

Stereochemical and Substituent Modifications

a) (R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride (CAS: 2061996-79-8)

- Molecular Formula : C₁₀H₁₂ClF₃N₂O (estimated)

- Key Differences :

b) 4-[(1r)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol Hydrochloride (Ref: 10-F655462)

- Key Differences: Phenol ring replaces benzonitrile, with an additional fluorine at the 3-position. the hydrophobic nitrile group in the target compound .

Research and Commercial Insights

- Regulatory Status : Unlike rilpivirine HCl (FDA-approved), the target compound lacks therapeutic approval, emphasizing its role in early-stage drug development .

- Enantiomeric Significance : The (S)-configuration of the target compound may offer optimized binding in chiral drug targets, whereas (R)-variants (e.g., ) could show reduced efficacy or alternative applications .

Biologische Aktivität

4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoroethyl group, which enhances its stability and reactivity. It is commonly synthesized as an intermediate in the production of various organic compounds, particularly in pharmaceutical development. The synthesis typically involves reactions such as oxidation, reduction, and substitution with reagents like cuprous cyanide.

The biological activity of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound's pharmacological properties by increasing lipophilicity and modifying enzyme interactions. These interactions can lead to inhibition or modulation of various biological pathways, including those involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. For instance, it serves as a precursor for the synthesis of bicalutamide, a drug used in prostate cancer treatment. Studies have shown that derivatives of this compound can inhibit prostate-specific antigen (PSA) expression in LNCaP-AR cells, indicating potential use in androgen receptor-targeted therapies .

In Vitro Studies

In vitro evaluations have demonstrated that related compounds can induce apoptosis and cell-cycle arrest in various cancer cell lines. For example, compounds derived from similar structures have shown cytotoxic effects against breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells through mechanisms involving G2/M cell-cycle arrest .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride and its derivatives:

- Prostate Cancer Treatment : A study demonstrated that a derivative inhibited PSA expression at low doses (2.5 μM), showcasing its potential for therapeutic application against prostate cancer .

- Cytotoxicity Assessment : In a series of experiments involving various cancer cell lines, compounds structurally related to 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile exhibited significant cytotoxic effects through apoptosis induction and cell-cycle modulation .

- Enzyme Inhibition : Research has indicated that the compound can inhibit specific enzymes involved in cancer metabolism, further supporting its role as a potential anticancer agent.

Q & A

Q. Table 1. Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Ideal for stock solutions |

| Water | ~2 | Requires co-solvents (e.g., EtOH) |

| Ethanol | 15 | Compatible with biological assays |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant Identified |

|---|---|---|

| 40°C, pH 3.0 | <5 | None detected |

| 40°C, pH 7.4 | 22 | Deaminated derivative |

| UV Light (254 nm) | 35 | Nitrile hydrolysis product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.